molecular formula C14H19NO2 B3103870 tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate CAS No. 1451392-80-5

tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate

Cat. No. B3103870
CAS RN: 1451392-80-5
M. Wt: 233.31
InChI Key: QONDMLQEWGSYFB-UHFFFAOYSA-N
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Description

Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate, also known as TBC, is a chemical compound that has been widely used in scientific research. It is a cyclic azetidine derivative that exhibits a unique molecular structure, making it an interesting molecule to study. In

Scientific Research Applications

Metabolic Pathways and Toxicity

  • Metabolism and Toxicity of BHT and Derivatives : Studies have investigated the metabolic pathways and potential toxic effects of BHT and its derivatives. For instance, the metabolism of tert-butylhydroquinone (TBHQ), a derivative of BHT, involves the formation of potentially nephrotoxic sulfur-containing metabolites, suggesting a role in the toxicity to kidney and bladder (Peters et al., 1996). The pulmonary toxicity of BHT and its metabolites has also been a subject of study, with specific structural features identified as essential for toxic activity (Mizutani et al., 1982).

  • Enzyme Induction and Tissue-Specific Effects : Some studies have focused on the induction of detoxifying enzymes and the tissue-specific effects of BHT and its analogs. For example, certain substituted phenols related to BHT have been shown to induce detoxifying enzymes in the liver and peripheral tissues, potentially contributing to their anticarcinogenic effects (De Long et al., 1985).

  • Impact on Cancer and Toxicity Mechanisms : The role of BHT and its metabolites in modulating cancer formation, particularly lung adenomas in mice, has been explored, with certain metabolites such as BHT-BuOH implicated in tumor-promoting activities (Malkinsons & Beers, 1984).

Environmental and Health Considerations

  • Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : A comprehensive review has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, including BHT. The study highlights the widespread detection of SPAs in various environmental matrices and their potential toxicity effects, advocating for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 6-azatricyclo[5.3.0.01,5]deca-3,8-diene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-10-6-4-8-14(10)9-5-7-11(14)15/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDMLQEWGSYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CCC23C1C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
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tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Reactant of Route 3
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Reactant of Route 4
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Reactant of Route 6
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate

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